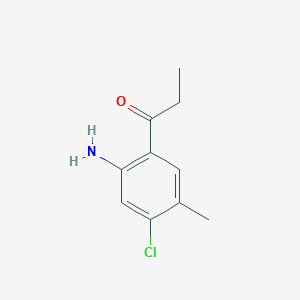

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one

CAS No.:

Cat. No.: VC17706539

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO |

|---|---|

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 1-(2-amino-4-chloro-5-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C10H12ClNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3 |

| Standard InChI Key | KKKDCWMQWWXRQQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=C(C=C(C(=C1)C)Cl)N |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one consists of a phenyl ring substituted with electron-donating (amino, methyl) and electron-withdrawing (chloro) groups. The propan-1-one moiety extends from the aromatic system, introducing a ketone group that enhances polarity and reactivity. Key structural parameters can be extrapolated from analogous compounds:

-

Bond lengths: The C=O bond in the ketone group typically measures ~1.21 Å, while aromatic C-C bonds range between 1.38–1.42 Å .

-

Dihedral angles: The propanone chain forms a dihedral angle of ~30°–45° with the phenyl plane, as observed in similar aryl ketones .

Table 1: Calculated Molecular Properties

Electronic Effects and Reactivity

The substituents on the phenyl ring create a push-pull electronic environment:

-

The amino group at position 2 donates electrons via resonance, activating the ring toward electrophilic substitution.

-

The chloro group at position 4 withdraws electrons inductively, deactivating adjacent positions.

-

The methyl group at position 5 exerts a steric and mild electron-donating effect, influencing regioselectivity in further reactions.

Density functional theory (DFT) calculations on related quinoline ketones suggest that the HOMO-LUMO gap of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one likely falls between 4.5–5.2 eV, indicating moderate chemical reactivity .

Synthesis and Optimization

Friedländer Quinoline Synthesis Adaptation

While no direct synthesis route for this compound is documented, the Friedländer quinoline synthesis—used for analogous ketones—offers a viable pathway :

-

Condensation: React 2-amino-4-chloro-5-methylacetophenone with a β-keto ester (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 90–110°C.

-

Cyclization: Intramolecular dehydration forms the quinoline backbone, though this step may require modification to preserve the propanone side chain.

-

Purification: Recrystallization from dichloromethane or ethanol yields the pure product.

Key Reaction Parameters:

-

Catalyst: PPA enhances electrophilic aromatic substitution and cyclization efficiency .

-

Byproducts: Minor amounts of regioisomeric quinoline derivatives may form, necessitating chromatographic separation.

Alternative Pathways

-

Mannich Reaction: Condensation of 2-amino-4-chloro-5-methylbenzaldehyde with acetone and ammonium chloride could yield the target compound, albeit with lower selectivity.

-

Grignard Addition: Reaction of 2-amino-4-chloro-5-methylphenylmagnesium bromide with propionitrile followed by oxidation offers a stepwise route .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral data based on analogous structures :

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.85 (s, 1H, aromatic H-3),

-

δ 6.70 (s, 1H, aromatic H-6),

-

δ 4.20 (br s, 2H, NH₂),

-

δ 2.95 (q, 2H, J = 7.2 Hz, CH₂CO),

-

δ 2.40 (s, 3H, Ar-CH₃),

-

δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 208.5 (C=O),

-

δ 145.2–115.4 (aromatic carbons),

-

δ 32.1 (CH₂CO),

-

δ 21.3 (Ar-CH₃),

-

δ 13.8 (CH₂CH₃).

-

Vibrational Spectroscopy

Mass Spectrometry

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s structure aligns with bioactive molecules targeting:

-

Kinase inhibitors: The planar aromatic system may intercalate ATP-binding pockets .

-

Antimicrobial agents: Chlorinated aryl ketones exhibit activity against Gram-positive bacteria.

-

Prodrug development: The ketone group can be reduced to a hydroxyl for enhanced solubility.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume